molecular formula C18H20N2O3 B4196862 N-(4-hydroxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide

N-(4-hydroxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide

Cat. No. B4196862
M. Wt: 312.4 g/mol
InChI Key: ICQXEKPTPIHPEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-hydroxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide, also known as HMB, is a metabolite of the amino acid leucine. HMB has been extensively studied for its potential benefits in muscle growth, exercise performance, and overall health. In

Mechanism of Action

The exact mechanism of action of N-(4-hydroxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide is not fully understood, but it is believed to work through several different pathways. This compound has been shown to increase protein synthesis and decrease protein breakdown in muscle cells, leading to an overall increase in muscle mass. This compound may also improve muscle cell membrane stability and reduce oxidative stress, which can help to reduce muscle damage and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its muscle-building properties, this compound has been shown to improve immune function, reduce inflammation, and improve cardiovascular health. This compound may also have neuroprotective properties and could potentially be used to treat certain neurological disorders.

Advantages and Limitations for Lab Experiments

N-(4-hydroxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be administered orally or intravenously. This compound has also been extensively studied in both animal and human models, making it a well-established research tool. However, there are also some limitations to using this compound in lab experiments. This compound can be expensive to produce, and the effects of long-term use are not well understood.

Future Directions

There are several future directions for N-(4-hydroxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide research. One area of interest is the potential use of this compound in the treatment of muscle wasting and other muscle-related disorders. This compound may also have applications in the treatment of certain neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand the long-term effects of this compound supplementation and to determine the optimal dosages for different populations.
Conclusion:
In conclusion, this compound, or this compound, is a metabolite of the amino acid leucine that has been extensively studied for its potential benefits in muscle growth, exercise performance, and overall health. This compound has several advantages for use in lab experiments, but there are also limitations to its use. Future research is needed to fully understand the potential applications of this compound in the treatment of muscle-related and neurological disorders, as well as to determine the optimal dosages for different populations.

Scientific Research Applications

N-(4-hydroxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide has been extensively studied for its potential benefits in muscle growth, exercise performance, and overall health. Many studies have shown that this compound supplementation can increase muscle mass, strength, and power in both trained and untrained individuals. This compound has also been shown to improve endurance and reduce muscle damage and soreness following intense exercise.

properties

IUPAC Name

N-(4-hydroxyphenyl)-4-(3-methylbutanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12(2)11-17(22)19-14-5-3-13(4-6-14)18(23)20-15-7-9-16(21)10-8-15/h3-10,12,21H,11H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQXEKPTPIHPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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